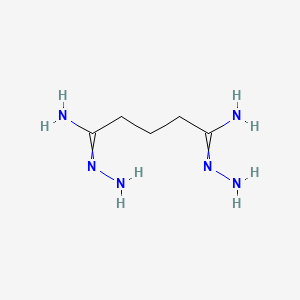
1-N',5-N'-diaminopentanediimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-BIS(IMINO-HYDRAZINO-METHYL)PROPANE is a chemical compound with the molecular formula C5H14N6 and a molecular weight of 158.2 g/mol . . This compound is characterized by the presence of two imino-hydrazino groups attached to a propane backbone.
Preparation Methods
1,3-BIS(IMINO-HYDRAZINO-METHYL)PROPANE can be synthesized through various synthetic routes. One common method involves the reaction of 1,3-dibromopropane with hydrazine hydrate under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,3-BIS(IMINO-HYDRAZINO-METHYL)PROPANE undergoes several types of chemical reactions, including:
Scientific Research Applications
1,3-BIS(IMINO-HYDRAZINO-METHYL)PROPANE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-BIS(IMINO-HYDRAZINO-METHYL)PROPANE involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which may play a role in its biological activities . Additionally, its imino-hydrazino groups can participate in various biochemical reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
1,3-BIS(IMINO-HYDRAZINO-METHYL)PROPANE can be compared with other similar compounds such as:
1,3-BIS(IMINO-HYDRAZINO-METHYL)-1-METHYL-PROPANE: This compound has a similar structure but with an additional methyl group, which may influence its reactivity and properties.
Pentanediimidic acid, 1,5-dihydrazide: This is another name for 1,3-BIS(IMINO-HYDRAZINO-METHYL)PROPANE, highlighting its structural features.
The uniqueness of 1,3-BIS(IMINO-HYDRAZINO-METHYL)PROPANE lies in its specific arrangement of imino-hydrazino groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
7707-25-7 |
|---|---|
Molecular Formula |
C5H14N6 |
Molecular Weight |
158.21 g/mol |
IUPAC Name |
1-N',5-N'-diaminopentanediimidamide |
InChI |
InChI=1S/C5H14N6/c6-4(10-8)2-1-3-5(7)11-9/h1-3,8-9H2,(H2,6,10)(H2,7,11) |
InChI Key |
ZQSNQFZEHUOCPW-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=NN)N)CC(=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13761413.png)
![1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13761414.png)


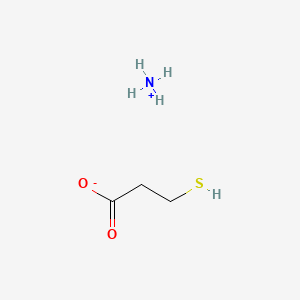
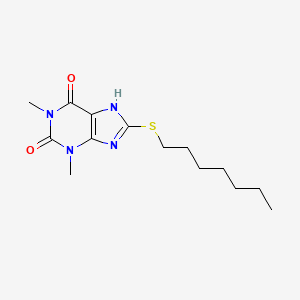
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B13761444.png)
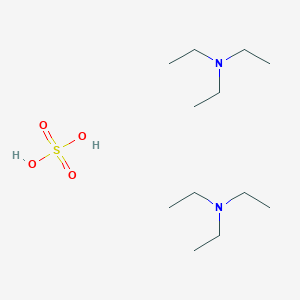
![Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt](/img/structure/B13761450.png)
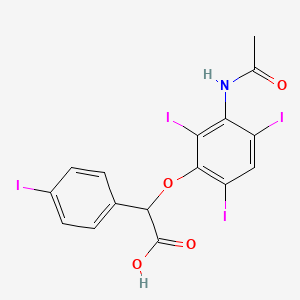
![2,2-Dimethyl-2'-[(methylamino)thioxomethyl]propionohydrazide](/img/structure/B13761456.png)
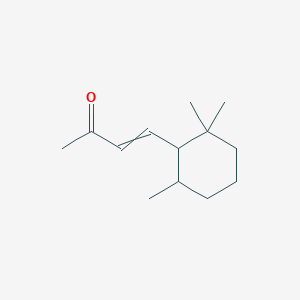
![(1R,5S,6R)-5-Hydroxy-4-(hydroxymethyl)-3-((E)-prop-1-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B13761485.png)
